An In-depth Technical Guide to the Mechanism of Action of PF-04217903 Phenolsulfonate
An In-depth Technical Guide to the Mechanism of Action of PF-04217903 Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04217903 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, crucial for cellular proliferation, survival, migration, and invasion, is frequently dysregulated in various human cancers through mechanisms such as gene amplification, mutation, or protein overexpression.[2][3] PF-04217903 functions as an ATP-competitive inhibitor, effectively binding to the kinase domain of c-Met and preventing its autophosphorylation.[4] This action blocks the downstream activation of key oncogenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to the inhibition of tumor cell growth, induction of apoptosis, and suppression of angiogenesis.[3][5] With over 1,000-fold selectivity for c-Met against a broad panel of other kinases, PF-04217903 serves as a precise tool for targeted cancer therapy research.[5] This guide provides a comprehensive overview of the core mechanism of action of PF-04217903, detailed experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy.
Core Mechanism of Action: Inhibition of c-Met Signaling
PF-04217903 exerts its biological effects by directly targeting the hepatocyte growth factor (HGF) receptor, c-Met. The binding of HGF to c-Met normally induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple signaling pathways that drive cell growth, survival, and motility.[3]
PF-04217903 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the c-Met kinase domain.[4] This binding event prevents the phosphorylation of c-Met, thereby abrogating the downstream signaling cascade. The primary pathways inhibited by PF-04217903 include:
-
PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and increased apoptosis.[5]
-
RAS/MAPK Pathway: Blockade of this pathway results in reduced cell proliferation.[5]
-
STAT Pathway: Attenuation of STAT signaling can impact cell survival and proliferation.
-
FAK Pathway: Inhibition of FAK signaling can reduce cell motility and invasion.
The high selectivity of PF-04217903 for c-Met minimizes off-target effects, making it a valuable agent for studying c-Met-driven malignancies.[5]
Quantitative Data Summary
The inhibitory activity of PF-04217903 has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro c-Met Kinase Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[4] |
| c-Met-H1094R | Kinase Assay | 3.1 | Similar potency to wild-type.[4] |
| c-Met-R988C | Kinase Assay | 6.4 | Similar potency to wild-type.[4] |
| c-Met-T1010I | Kinase Assay | 6.7 | Similar potency to wild-type.[4] |
| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity.[4] |
Table 2: Cellular Proliferation and Apoptosis Inhibition
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |
| GTL-16 | Gastric Carcinoma | Proliferation | 12 | MET-amplified cell line.[4] |
| NCI-H1993 | NSCLC | Proliferation | 30 | MET-amplified cell line.[4] |
| GTL-16 | Gastric Carcinoma | Apoptosis | 31 | Induction of apoptosis. |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of PF-04217903.
Biochemical c-Met Kinase Assay (Luminescence-Based)
This assay determines the in vitro potency of a test compound against recombinant c-Met kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
PF-04217903
-
ADP-Glo™ Kinase Assay system
-
White, opaque 384-well plates
-
Plate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of PF-04217903 in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare working solutions of c-Met kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should be near the Km for c-Met.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted PF-04217903 or vehicle control.
-
Add 2.5 µL of the c-Met kinase working solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of the Poly(Glu, Tyr) substrate working solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the ATP working solution to all wells.
-
Mix gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other measurements.
-
Calculate the percentage of inhibition for each PF-04217903 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular c-Met Phosphorylation ELISA
This assay quantifies the inhibition of HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
A549 cells (or other suitable cell line)
-
96-well cell culture plates
-
Growth medium (e.g., RPMI + 10% FBS)
-
Serum-free medium (with 0.04% BSA)
-
PF-04217903
-
Hepatocyte Growth Factor (HGF)
-
HBSS with 1 mM Na3VO4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
c-Met ELISA kit (with capture antibody for total c-Met and detection antibody for phosphorylated tyrosine)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 96-well plates and culture overnight.[5]
-
Replace the growth medium with serum-free medium.[5]
-
Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[4]
-
Stimulate c-Met phosphorylation by adding HGF to a final concentration of 40 ng/mL and incubate for an additional 20 minutes at 37°C.[4]
-
-
Cell Lysis:
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions, using a capture antibody specific for total c-Met and a detection antibody for phosphorylated tyrosine residues.[6]
-
-
Data Analysis:
-
Read the absorbance on a microplate reader and calculate the IC50 values.[4]
-
Cell Proliferation Assay (MTT/Resazurin)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, NCI-H1993)
-
96-well cell culture plates
-
Complete growth medium
-
PF-04217903
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Reagent Addition:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[7]
-
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activation of executioner caspases 3 and 7, which are key markers of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
White-walled 96-well plates
-
Complete growth medium
-
PF-04217903
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]
-
-
Incubation and Data Acquisition:
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.[7]
-
-
Data Analysis:
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
Conclusion
PF-04217903 phenolsulfonate is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on the direct inhibition of c-Met autophosphorylation, leading to the suppression of critical downstream signaling pathways involved in cancer cell proliferation, survival, and motility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on c-Met-targeted therapies. The high selectivity of PF-04217903 makes it an invaluable tool for elucidating the role of c-Met in oncology and for the development of novel anti-cancer agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. promega.com [promega.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 7. MTT assay overview | Abcam [abcam.com]
